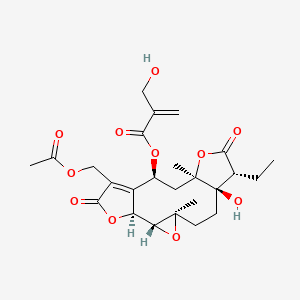
16,17-Dihydrobrachycalyxolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16,17-Dihydrobrachycalyxolide is a natural product found in Vernonia brachycalyx with data available.
Wissenschaftliche Forschungsanwendungen
Gibberellins in Plant Growth
Research by Pearce et al. (2002) on Populus species identified the presence of various gibberellins, including 16β,17-dihydro-17-hydroxy GA20, which are vital plant hormones regulating growth and development. The study expands knowledge of gibberellins in Populus, potentially impacting agricultural and botanical fields (Pearce et al., 2002).
Steroid Chemistry and Synthesis
Numazawa et al. (2008) investigated the rearrangement of 16α-hydroxy-17-keto steroids, which are structurally related to 16,17-Dihydrobrachycalyxolide. Their research provides insights into the chemical behavior of these steroids, crucial for pharmaceutical synthesis and steroid chemistry (Numazawa et al., 2008).
Nuclear Magnetic Resonance (NMR) Studies in Zeolites
Studies by Neuhoff et al. (2002) and Peng et al. (2005) involve the use of oxygen isotopes, including 17O, in zeolites. While not directly related to 16,17-Dihydrobrachycalyxolide, these studies contribute to the field of NMR spectroscopy in understanding complex molecular structures, which could be applied to the analysis of compounds like 16,17-Dihydrobrachycalyxolide (Neuhoff et al., 2002); (Peng et al., 2005).
Synthesis of Steroid Derivatives
Research by Schwarz et al. (2003) on the synthesis of diastereomeric 16,17-diols in steroids provides insights into chemical processes that could be applicable in manipulating compounds like 16,17-Dihydrobrachycalyxolide for research and therapeutic purposes (Schwarz et al., 2003).
Eigenschaften
Produktname |
16,17-Dihydrobrachycalyxolide |
|---|---|
Molekularformel |
C25H32O11 |
Molekulargewicht |
508.5 g/mol |
IUPAC-Name |
[(1S,2R,4R,7R,8R,11R,13S)-15-(acetyloxymethyl)-8-ethyl-7-hydroxy-4,11-dimethyl-9,16-dioxo-3,10,17-trioxatetracyclo[12.3.0.02,4.07,11]heptadec-14-en-13-yl] 2-(hydroxymethyl)prop-2-enoate |
InChI |
InChI=1S/C25H32O11/c1-6-15-22(30)36-24(5)9-16(33-20(28)12(2)10-26)17-14(11-32-13(3)27)21(29)34-18(17)19-23(4,35-19)7-8-25(15,24)31/h15-16,18-19,26,31H,2,6-11H2,1,3-5H3/t15-,16-,18-,19+,23+,24+,25+/m0/s1 |
InChI-Schlüssel |
PWMYDLPGNYMRRV-YHPJLETLSA-N |
Isomerische SMILES |
CC[C@H]1C(=O)O[C@]2([C@]1(CC[C@@]3([C@H](O3)[C@@H]4C(=C(C(=O)O4)COC(=O)C)[C@H](C2)OC(=O)C(=C)CO)C)O)C |
Kanonische SMILES |
CCC1C(=O)OC2(C1(CCC3(C(O3)C4C(=C(C(=O)O4)COC(=O)C)C(C2)OC(=O)C(=C)CO)C)O)C |
Synonyme |
16,17-dihydrobrachycalyxolide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



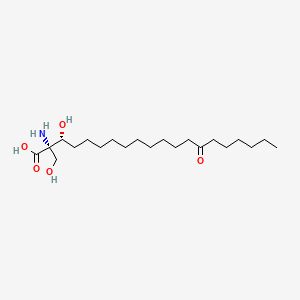

![3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1250276.png)
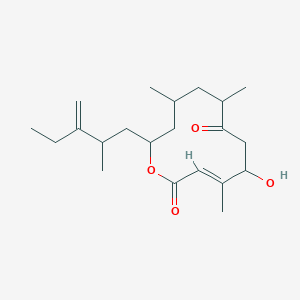



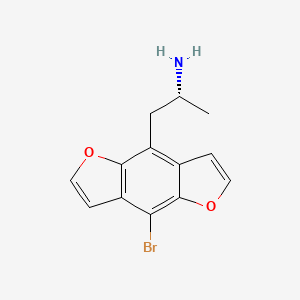
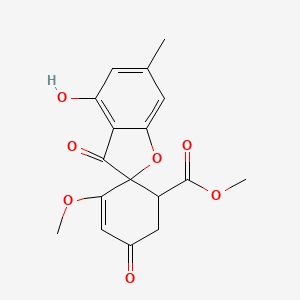
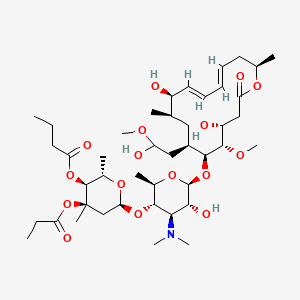
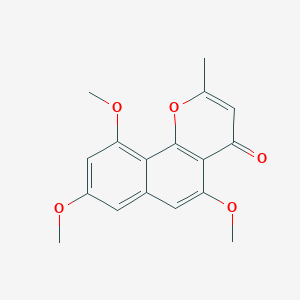
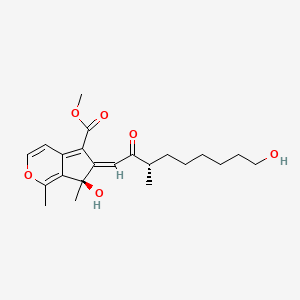
![N-(6-oxo-5,6-dihydrobenzo[c][1,5]naphthyridin-2-yl)-2-(4-pyrrolidin-1-ylpiperidin-1-yl)acetamide](/img/structure/B1250293.png)
